molecular formula C10H17N3 B1433685 2-(1-ethyl-1H-imidazol-5-yl)piperidine CAS No. 1601232-25-0

2-(1-ethyl-1H-imidazol-5-yl)piperidine

Cat. No.: B1433685
CAS No.: 1601232-25-0
M. Wt: 179.26 g/mol
InChI Key: ZPBHUFVRSMEBET-UHFFFAOYSA-N
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Description

2-(1-ethyl-1H-imidazol-5-yl)piperidine is a heterocyclic organic compound that features both an imidazole and a piperidine ring in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-ethyl-1H-imidazol-5-yl)piperidine typically involves the formation of the imidazole ring followed by the introduction of the piperidine moiety. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. The exact methods can vary depending on the desired scale and application .

Chemical Reactions Analysis

Types of Reactions

2-(1-ethyl-1H-imidazol-5-yl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the piperidine ring .

Scientific Research Applications

2-(1-ethyl-1H-imidazol-5-yl)piperidine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole-piperidine derivatives, such as:

Uniqueness

2-(1-ethyl-1H-imidazol-5-yl)piperidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the ethyl group on the imidazole ring can affect the compound’s ability to interact with molecular targets, making it distinct from other similar compounds .

Properties

IUPAC Name

2-(3-ethylimidazol-4-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3/c1-2-13-8-11-7-10(13)9-5-3-4-6-12-9/h7-9,12H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPBHUFVRSMEBET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC=C1C2CCCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-ethyl-1H-imidazol-5-yl)piperidine
Reactant of Route 2
2-(1-ethyl-1H-imidazol-5-yl)piperidine
Reactant of Route 3
2-(1-ethyl-1H-imidazol-5-yl)piperidine
Reactant of Route 4
2-(1-ethyl-1H-imidazol-5-yl)piperidine
Reactant of Route 5
2-(1-ethyl-1H-imidazol-5-yl)piperidine
Reactant of Route 6
2-(1-ethyl-1H-imidazol-5-yl)piperidine

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